molecular formula C24H15BrO6 B15108424 (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate

Cat. No.: B15108424
M. Wt: 479.3 g/mol
InChI Key: BHXBGAGMOOBBAM-FBHDLOMBSA-N
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Description

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxin ring and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate typically involves multi-step organic reactions. One common method includes the bromination of a benzodioxin precursor, followed by a condensation reaction with a benzofuran derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase yield and efficiency. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy or alkoxy derivatives.

    Substitution: The bromine atom in the benzodioxin ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may enable it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the field of electronics as a component of organic semiconductors.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate involves its interaction with specific molecular targets. The brominated benzodioxin ring and benzofuran moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated benzodioxins and benzofuran derivatives, such as:

  • 6-bromo-4H-1,3-benzodioxin-8-yl methylidene derivatives
  • 3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate analogs

Uniqueness

What sets (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate apart is its specific combination of structural features, which confer unique reactivity and potential biological activity. The presence of both a brominated benzodioxin ring and a benzofuran moiety allows for a diverse range of chemical modifications and applications.

Properties

Molecular Formula

C24H15BrO6

Molecular Weight

479.3 g/mol

IUPAC Name

[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzoate

InChI

InChI=1S/C24H15BrO6/c25-17-8-15(23-16(9-17)12-28-13-29-23)10-21-22(26)19-7-6-18(11-20(19)31-21)30-24(27)14-4-2-1-3-5-14/h1-11H,12-13H2/b21-10-

InChI Key

BHXBGAGMOOBBAM-FBHDLOMBSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5)OCO1

Origin of Product

United States

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